molecular formula C8H9NS B069013 3-Butyn-2-amine, 4-(2-thienyl)-, (S)-(9CI) CAS No. 169208-53-1

3-Butyn-2-amine, 4-(2-thienyl)-, (S)-(9CI)

Cat. No.: B069013
CAS No.: 169208-53-1
M. Wt: 151.23 g/mol
InChI Key: SPYALXMRZJABRZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl cinnamate can be synthesized through various methods. One common method involves the esterification of cinnamic acid with methanol in the presence of an acid catalyst. For instance, deep eutectic solvents based on choline chloride and p-toluenesulfonic acid have been used to catalyze this reaction efficiently . Another innovative method employs the Heck reaction, where bromobenzene and methyl acrylate are used as substrates under electro-organic conditions .

Industrial Production Methods

In industrial settings, methyl cinnamate is often produced through the esterification of cinnamic acid with methanol using sulfuric acid as a catalyst. this method has environmental drawbacks due to the use of toxic solvents and harsh reaction conditions . Recent advancements have introduced greener alternatives, such as using deep eutectic solvents, which offer a more sustainable approach .

Chemical Reactions Analysis

Types of Reactions

Methyl cinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Methyl cinnamate is unique due to its strong aromatic odor and its wide range of applications. Similar compounds include:

Methyl cinnamate stands out due to its higher concentration in certain plants and its specific applications in both the flavor and fragrance industries .

Properties

CAS No.

169208-53-1

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

(2S)-4-thiophen-2-ylbut-3-yn-2-amine

InChI

InChI=1S/C8H9NS/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7H,9H2,1H3/t7-/m0/s1

InChI Key

SPYALXMRZJABRZ-ZETCQYMHSA-N

SMILES

CC(C#CC1=CC=CS1)N

Isomeric SMILES

C[C@@H](C#CC1=CC=CS1)N

Canonical SMILES

CC(C#CC1=CC=CS1)N

Synonyms

3-Butyn-2-amine, 4-(2-thienyl)-, (S)- (9CI)

Origin of Product

United States

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